molecular formula C13H24 B14615574 3-Tridecyne CAS No. 60186-78-9

3-Tridecyne

Cat. No.: B14615574
CAS No.: 60186-78-9
M. Wt: 180.33 g/mol
InChI Key: HDLJOUCNTFYRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tridecyne is an organic compound with the molecular formula C₁₃H₂₄ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, This compound . It is a linear alkyne with the triple bond located at the third carbon atom in the chain. The compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Tridecyne can be synthesized through various methods. One common method involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This reaction typically uses n-Butyllithium (n-BuLi) as a reagent in a solvent like hexamethylphosphoramide (HMPA) at low temperatures . Another method involves the use of alkyltriphenylphosphonium bromides in a Wittig reaction to prepare (Z)-configured monoenes in a single step .

Industrial Production Methods

Industrial production of this compound often involves large-scale coupling reactions using commercially available reagents. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

3-Tridecyne undergoes several types of chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form various oxygenated products.

    Reduction: Hydrogenation of this compound can lead to the formation of alkanes.

    Substitution: The compound can participate in substitution reactions where the triple bond is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Hydrogenation typically uses as a catalyst.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alkanes.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

3-Tridecyne has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tridecyne involves its interaction with various molecular targets and pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions can lead to the formation of various products that exert different effects on biological systems. The specific molecular targets and pathways involved depend on the nature of the reaction and the context in which the compound is used .

Comparison with Similar Compounds

3-Tridecyne can be compared with other similar compounds, such as:

    1-Tridecyne: Another alkyne with the triple bond at the first carbon atom.

    2-Tridecyne: An alkyne with the triple bond at the second carbon atom.

    3-Tridecene: An alkene with a double bond at the third carbon atom.

Uniqueness

The unique position of the triple bond in this compound gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

60186-78-9

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

tridec-3-yne

InChI

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-5,7,9-13H2,1-2H3

InChI Key

HDLJOUCNTFYRPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.